molecular formula C21H26N2O2 B2613282 4-ethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide CAS No. 953168-60-0

4-ethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

Cat. No.: B2613282
CAS No.: 953168-60-0
M. Wt: 338.451
InChI Key: QQTQSCAULFZPBX-UHFFFAOYSA-N
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Description

. This compound features a benzamide core with ethoxy and pyrrolidinyl substituents, making it a versatile molecule for various applications.

Scientific Research Applications

4-ethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and co-administered substances, can impact EPPB’s efficacy and stability. These factors may affect its bioavailability and overall performance.

Its unique structural features, including the pyrrolidine ring, contribute to its pharmacological properties . Researchers should continue investigating this intriguing compound to unlock its full potential in drug discovery and development. 🌟

Preparation Methods

The synthesis of 4-ethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide typically involves the following steps:

    Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with pyrrolidine under controlled conditions.

    Ethoxy Group Introduction: The ethoxy group is added via an etherification reaction, often using ethyl iodide or ethyl bromide in the presence of a base.

    Benzamide Formation: The final step involves coupling the pyrrolidinyl intermediate with a benzoyl chloride derivative to form the benzamide structure.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

4-ethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzamide group to an amine.

    Substitution: The ethoxy and pyrrolidinyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

4-ethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide can be compared with other similar compounds, such as:

    N-(4-(pyrrolidin-1-yl)phenethyl)benzamide: Lacks the ethoxy group, which may affect its biological activity and chemical properties.

    4-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-ethoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-25-20-11-7-18(8-12-20)21(24)22-14-13-17-5-9-19(10-6-17)23-15-3-4-16-23/h5-12H,2-4,13-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTQSCAULFZPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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